Fmoc-Gly-Ser(Psi(Me,Me)Pro)-OH is a pseudo-tripeptide building block utilized in solid-phase peptide synthesis (SPPS). It incorporates a pre-formed pseudoproline dipeptide unit, specifically the (S)-Ala-Ser(psi Me, Me pro) module, into the peptide chain. This unit is known to enhance peptide synthesis efficiency and reduce aggregation during synthesis [].
Fmoc-Gly-Ser(Psi(Me,Me)Pro)-OH is a synthetic peptide derivative that plays a significant role in biochemical and pharmaceutical research. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protective group, glycine, serine, and a pseudo-proline residue, which enhances its stability and solubility. The compound is utilized in various applications, including peptide synthesis and the study of protein interactions.
This compound is classified under pseudoprolines, which are modified amino acids designed to improve the properties of peptides during synthesis. It is commercially available from several suppliers, including Sigma-Aldrich and Bachem, reflecting its importance in peptide chemistry and biochemistry .
The synthesis of Fmoc-Gly-Ser(Psi(Me,Me)Pro)-OH typically employs solid-phase peptide synthesis (SPPS) with Fmoc chemistry. The process involves several key steps:
This method allows for the efficient assembly of peptides with controlled sequences and structures.
The molecular formula for Fmoc-Gly-Ser(Psi(Me,Me)Pro)-OH is , with a molecular weight of approximately 424.4 g/mol. The structure includes:
Fmoc-Gly-Ser(Psi(Me,Me)Pro)-OH can undergo various chemical reactions:
The mechanism of action for Fmoc-Gly-Ser(Psi(Me,Me)Pro)-OH primarily revolves around its use in solid-phase peptide synthesis. The Fmoc protective group facilitates selective deprotection and coupling at each step of the synthesis process. This allows for precise control over peptide sequence assembly while minimizing side reactions that could lead to undesired products. Additionally, the presence of the pseudo-proline residue stabilizes the peptide structure against degradation during synthesis .
Fmoc-Gly-Ser(Psi(Me,Me)Pro)-OH has diverse applications in scientific research:
Fmoc-Gly-Ser(ψMe,Mepro)-OH is systematically named as (S)-3-[N-(9-Fluorenylmethyloxycarbonyl)-glycinyl]-2,2-dimethyloxazolidine-4-carboxylic acid, reflecting its unique structural features. The molecule consists of three key components:
The ψ symbol in its abbreviated name explicitly denotes the pseudoproline character of the dipeptide. This nomenclature follows IUPAC guidelines for modified amino acids and is consistently recognized across major chemical databases and commercial suppliers [4] [6]. The molecular formula is C₂₃H₂₄N₂O₆ with a molecular weight of 424.45 g/mol, as verified through high-resolution mass spectrometry [2] [6].
Table 1: Standardized Nomenclature Across Major Suppliers
Vendor | Catalog Number | Identifier Used | Molecular Weight |
---|---|---|---|
Novabiochem® | 852200 | Fmoc-Gly-Ser(ψMe,Mepro)-OH | 424.4 |
Chem-Impex | 30308 | Fmoc-Gly-Ser[Ψ(Me,Me)Pro]-OH | 424.45 |
Peptide.com | PPD011 | Fmoc-Gly-Ser(ψMe,Mepro)-OH | 424.4 |
Iris Biotech | PSI1040 | Fmoc-Gly-L-Ser[PSI(Me,Me)Pro]-OH | 424.45 |
Key spectroscopic identifiers include:
The compound typically presents as a white to off-white crystalline powder with ≥97% purity by HPLC, requiring storage at 2–8°C to prevent oxazolidine ring hydrolysis [3] [4] [6].
The conceptual foundation for pseudoprolines emerged in the mid-1990s from Mutter’s pioneering work at the University of Lausanne. Initial studies demonstrated that serine- and threonine-derived oxazolidines could act as reversible "conformational switches" during peptide assembly [1]. This breakthrough addressed the critical limitation of conventional SPPS: chain aggregation due to intermolecular β-sheet formation. The first-generation pseudoprolines showed promise but exhibited suboptimal ring stability during Fmoc deprotection.
In 1996, Wöhr and Mutter published the landmark optimization of dimethyloxazolidine derivatives, establishing the (ψMe,Mepro) framework that defines the subject compound [1]. The gem-dimethyl groups were found to significantly enhance steric protection of the oxazolidine ring while promoting favorable cis-amide bond geometry. By 2004, pseudoprolines had transitioned from academic curiosities to industrial tools, with White and Bloomberg demonstrating their indispensable role in synthesizing Alzheimer’s-related amyloid peptides exceeding 40 residues [1] [8].
Table 2: Key Milestones in Pseudoproline Development
Year | Development Milestone | Researchers | Significance |
---|---|---|---|
1995 | First insertion of Ser/Thr-derived oxazolidines as dipeptides | Wöhr & Mutter | Proof-of-concept for aggregation disruption |
1996 | Optimization of dimethyloxazolidine derivatives | Wöhr et al. | Enhanced ring stability during SPPS |
1997 | Mechanistic study of cis-amide bond induction | Dumy et al. | Established "molecular hinge" conformational action |
2004 | SPPS of long amyloid-β peptides using pseudoprolines | White et al. | Enabled synthesis of "undruggable" disease targets |
2021 | Coupling efficiency studies as single amino acids | Senko et al. | Expanded applications to non-natural amino acids |
The specific Gly-Ser dipeptide variant gained prominence due to glycine’s conformational flexibility, which synergizes with the pseudoproline’s structure-breaking action. This combination proved particularly effective in sequences prone to β-sheet formation, such as those containing multiple valine, isoleucine, or phenylalanine residues [1] [8] [9].
Fmoc-Gly-Ser(ψMe,Mepro)-OH functions as a reversible "β-sheet breaker" during SPPS through three interconnected biochemical mechanisms:
The compound is strategically incorporated at positions where aggregation propensity algorithms predict structural issues—typically every 5–7 residues in difficult sequences. Coupling employs standard protocols (e.g., HBTU/DIPEA activation in DMF), with the Fmoc group subsequently removed by 20% piperidine. Crucially, the oxazolidine ring remains stable under these basic conditions but hydrolyzes during standard TFA-mediated cleavage (95% TFA, 2.5% H₂O, 2.5% TIPS), regenerating the native serine residue [3] [4].
Table 3: Performance Advantages in SPPS Applications
Parameter | Standard Dipeptides | Fmoc-Gly-Ser(ψMe,Mepro)-OH | Improvement Factor |
---|---|---|---|
Coupling Efficiency* | 65-85% | >98% | 1.3-1.5x |
Aggregation Reduction | Minimal | Significant | Not quantifiable |
"Difficult Sequence" Limit | ~20 residues | >40 residues | 2x |
Cleavage Recovery of Ser | N/A | Quantitative | Critical advantage |
*Measured by HPLC at valine-rich coupling steps [3] [8]
Recent innovations include its use in automated syntheses of cyclic peptides, where temporary backbone distortion facilitates head-to-tail cyclization before acidolytic ring opening [1] [8]. The dipeptide’s reliability has made it particularly valuable for producing:
Molecular Visualization Insight: The oxazolidine ring creates a 120° backbone bend, contrasting sharply with the typical 180° trans-amide configuration. This distortion propagates through adjacent residues, preventing the formation of extended β-strands. The gem-dimethyl groups occupy axial positions that sterically block approach of neighboring chains, akin to "molecular bumpers" [8].
CAS No.: 71031-15-7
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.:
CAS No.: